2-[(4-Cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]-n~1~-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains both triazole and thiadiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions. One common method includes the reaction of 4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-thiol with 5-methyl-1,3,4-thiadiazol-2-yl acetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the acetamide bond .
Chemical Reactions Analysis
2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The triazole and thiadiazole rings can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles depending on the substitution reaction
Scientific Research Applications
2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The triazole and thiadiazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways .
Comparison with Similar Compounds
2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar compounds, such as:
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has a similar structure but contains a furyl group instead of a cyclopropyl group.
Imidazole derivatives: These compounds also contain heterocyclic rings and exhibit similar biological activities. The uniqueness of this compound lies in its specific combination of triazole and thiadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N6OS2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[(4-cyclopropyl-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H16N6OS2/c1-3-9-15-17-12(18(9)8-4-5-8)20-6-10(19)13-11-16-14-7(2)21-11/h8H,3-6H2,1-2H3,(H,13,16,19) |
InChI Key |
FMQWFLBPQODGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1C2CC2)SCC(=O)NC3=NN=C(S3)C |
Origin of Product |
United States |
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